molecular formula C11H25N3O B15315980 3-(2-Amino-3,3-dimethylbutyl)-1-tert-butylurea

3-(2-Amino-3,3-dimethylbutyl)-1-tert-butylurea

Cat. No.: B15315980
M. Wt: 215.34 g/mol
InChI Key: FMPMIEALSISIIJ-UHFFFAOYSA-N
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Description

3-(2-Amino-3,3-dimethylbutyl)-1-tert-butylurea is a synthetic organic compound characterized by its unique structure, which includes an amino group and a tert-butylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-3,3-dimethylbutyl)-1-tert-butylurea typically involves the reaction of 2-amino-3,3-dimethylbutane with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds through the formation of a urea linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-3,3-dimethylbutyl)-1-tert-butylurea can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

3-(2-Amino-3,3-dimethylbutyl)-1-tert-butylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-Amino-3,3-dimethylbutyl)-1-tert-butylurea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function through competitive or non-competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,3-dimethylbutane: A related compound with similar structural features but lacking the urea moiety.

    tert-Butylurea: Shares the urea functional group but differs in the rest of the structure.

Uniqueness

3-(2-Amino-3,3-dimethylbutyl)-1-tert-butylurea is unique due to the combination of its amino and urea groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler analogs.

Properties

Molecular Formula

C11H25N3O

Molecular Weight

215.34 g/mol

IUPAC Name

1-(2-amino-3,3-dimethylbutyl)-3-tert-butylurea

InChI

InChI=1S/C11H25N3O/c1-10(2,3)8(12)7-13-9(15)14-11(4,5)6/h8H,7,12H2,1-6H3,(H2,13,14,15)

InChI Key

FMPMIEALSISIIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CNC(=O)NC(C)(C)C)N

Origin of Product

United States

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